
N-ethyl-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-éthyl-1H-imidazol-2-amine est un composé organique hétérocyclique appartenant à la famille des imidazoles. Les imidazoles sont des structures cycliques à cinq chaînons contenant deux atomes d’azote en positions non adjacentes. Ce composé se caractérise par la présence d’un groupe éthyle lié à l’atome d’azote en première position et d’un groupe amino en deuxième position du cycle imidazole. Les imidazoles sont connus pour leurs propriétés chimiques et biologiques diverses, ce qui les rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-éthyl-1H-imidazol-2-amine peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation d’amido-nitriles en présence d’un catalyseur au nickel. La réaction se déroule par l’addition du catalyseur au nickel au groupe nitrile, suivie d’une proto-démétallation, d’une tautomérisation et d’une cyclisation déshydratante pour former l’imidazole souhaité . Une autre méthode implique la réaction d’aldéhydes avec des amines primaires en présence d’un catalyseur, tel que des nanoparticules de ZnFe2O4, pour obtenir des imidazoles substitués .
Méthodes de production industrielle
La production industrielle de N-éthyl-1H-imidazol-2-amine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L’utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l’efficacité du processus de synthèse. De plus, la purification du produit final est réalisée par des techniques telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N-éthyl-1H-imidazol-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes d’imidazole.
Réduction : Les réactions de réduction peuvent convertir le cycle imidazole en dérivés dihydroimidazole.
Substitution : Le groupe amino en deuxième position peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers imidazoles substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes d’imidazole, les dérivés dihydroimidazole et divers imidazoles substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La N-éthyl-1H-imidazol-2-amine a une large gamme d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Applications De Recherche Scientifique
N-ethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Le mécanisme d’action de la N-éthyl-1H-imidazol-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, les dérivés de l’imidazole sont connus pour inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui en fait des agents antimicrobiens efficaces . De plus, la capacité du composé à interagir avec l’ADN et les protéines contribue à ses propriétés anticancéreuses.
Comparaison Avec Des Composés Similaires
La N-éthyl-1H-imidazol-2-amine peut être comparée à d’autres dérivés de l’imidazole, tels que :
1H-imidazole : Le composé parent sans aucun substituant.
2-méthyl-1H-imidazole : Un dérivé avec un groupe méthyle en deuxième position.
1-éthyl-1H-imidazole : Un dérivé avec un groupe éthyle en première position.
Unicité
La présence à la fois d’un groupe éthyle en première position et d’un groupe amino en deuxième position rend la N-éthyl-1H-imidazol-2-amine unique. Ce motif de substitution spécifique confère au composé des propriétés chimiques et biologiques distinctes, le différenciant des autres dérivés de l’imidazole .
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
N-ethyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H2,6,7,8) |
Clé InChI |
KKKRLJYCDDWEMQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




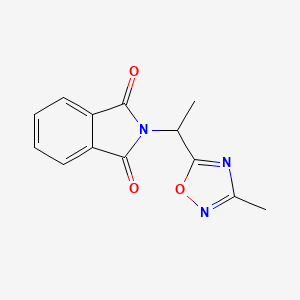
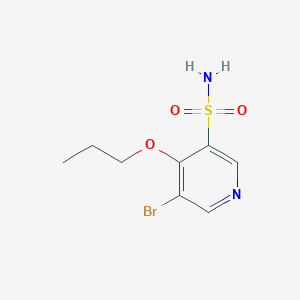
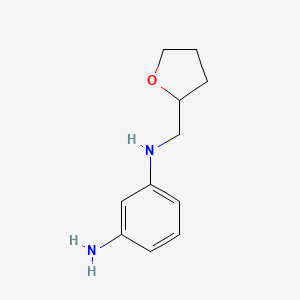

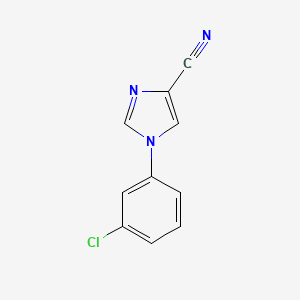





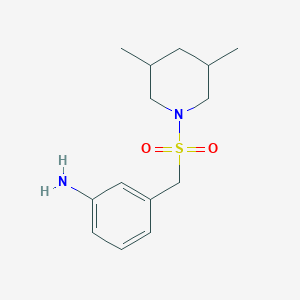
![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
